2-(Naphthalen-1-YL)morpholine
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Overview
Description
2-(Naphthalen-1-YL)morpholine is an organic compound that features a morpholine ring attached to a naphthalene moiety
Mechanism of Action
Target of Action
Morpholine-based compounds have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme .
Mode of Action
It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action .
Biochemical Pathways
Morpholine-based compounds have been associated with the inhibition of the carbonic anhydrase ca-ii enzyme, which plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
Morpholine-based compounds can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .
Result of Action
Morpholine-based compounds have shown varying degrees of inhibitory action against ca-ii .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-YL)morpholine typically involves the nickel-catalyzed amination of aryl chlorides. The procedure includes the following steps :
- A single-necked round-bottomed flask is equipped with a Teflon-coated magnetic stir bar and flame-dried under reduced pressure.
- The flask is charged with 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride, phenylboronic acid pinacol ester, nickel(II) chloride ethylene glycol dimethyl ether complex, and sodium tert-butoxide.
- 2-Methyltetrahydrofuran is added, followed by morpholine and 1-chloronaphthalene.
- The mixture is stirred at 23°C under a nitrogen atmosphere, then heated to 80°C for 3 hours.
Chemical Reactions Analysis
2-(Naphthalen-1-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include nickel catalysts, sodium tert-butoxide, and various solvents like 2-methyltetrahydrofuran .
Scientific Research Applications
2-(Naphthalen-1-YL)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Comparison with Similar Compounds
2-(Naphthalen-1-YL)morpholine can be compared with other similar compounds, such as:
4-(Naphthalen-1-YL)morpholine: Similar structure but with the morpholine ring attached at a different position on the naphthalene moiety.
1-(Naphthalen-1-YL)piperidine: Contains a piperidine ring instead of a morpholine ring.
Naphthalen-1-ylmethylamine: Features an amine group attached to the naphthalene moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-naphthalen-1-ylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-15H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTVKXRSPYRGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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